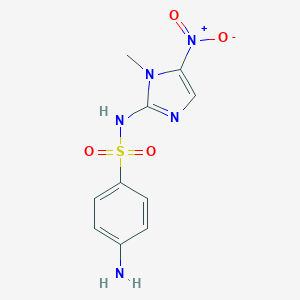

4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide

概要

説明

4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C10H11N5O4S. This compound is known for its intricate structure, which includes an imidazole ring substituted with a nitro group, a methyl group, and a sulfonylamino group attached to a 4-aminophenyl moiety . It is utilized in various scientific research fields due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration reactions using nitric acid and sulfuric acid to introduce the nitro group, and subsequent reactions to introduce the other substituents. The process is optimized for high yield and purity, ensuring the compound’s suitability for research and industrial applications .

化学反応の分析

Reaction with Carbonic Anhydrase

Research has demonstrated that 4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide acts as an inhibitor of carbonic anhydrases, particularly isoform IX. The compound's interaction with these enzymes has been studied extensively:

-

Mechanism : The binding involves coordination bonds and hydrogen bonds between the compound and specific amino acid residues in the enzyme's active site.

-

Inhibition Potency : The compound exhibits IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating strong inhibitory effects compared to CA II (IC50 values of 1.55–3.92 μM) .

Formation of Derivatives

The compound can undergo various transformations to yield derivatives with altered biological activities:

-

Hydrazine Derivatives : Reacting with hydrazine can lead to the formation of hydrazides, which can further cyclize to produce heterocyclic compounds .

-

Cyclization Reactions : Under acidic conditions, compounds derived from this compound can cyclize to form pyrimidine derivatives, enhancing their pharmacological profiles .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

-

Inhibition Studies : It has shown effectiveness against various bacterial strains by inhibiting specific enzymes necessary for bacterial growth.

Data Table of Key Reactions

| Reaction Type | Reactants/Conditions | Products/Outcomes |

|---|---|---|

| Inhibition of Carbonic Anhydrase | Compound + CA IX enzyme | IC50 = 10.93–25.06 nM |

| Formation of Hydrazides | Compound + Hydrazine | Hydrazide derivative |

| Cyclization | Hydrazide + Acid | Pyrimidine derivative |

| Antimicrobial Testing | Compound + Bacterial Strains | Inhibition of bacterial growth |

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against bacterial strains. Research indicates that derivatives of sulfanilamide, including 4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide, demonstrate efficacy against pathogens such as Escherichia coli and Staphylococcus aureus . The introduction of the nitroimidazole moiety enhances its activity by disrupting bacterial DNA synthesis.

Anticancer Potential

Studies have shown that nitroimidazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics . Its mechanism involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially useful in treating conditions like arthritis. The sulfonamide group is known for its ability to inhibit certain inflammatory pathways, thus reducing swelling and pain .

Agricultural Applications

Pesticide Development

this compound has been explored as a potential pesticide. Its structural characteristics allow it to act on specific biological pathways in pests, providing an avenue for developing environmentally friendly pest control agents . Research indicates that such compounds can effectively target insect growth regulators.

Herbicide Formulation

The compound's ability to inhibit plant growth has led to investigations into its use as a herbicide. By targeting specific enzymes involved in plant metabolism, it could serve as a selective herbicide, minimizing damage to non-target species .

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can act as a cross-linking agent, improving the durability of polymers used in various applications .

Nanotechnology

The compound's unique properties make it suitable for use in nanotechnology. Its application in the synthesis of nanoparticles has been investigated, particularly for drug delivery systems where controlled release is critical . The functionalization of nanoparticles with this compound could enhance targeting capabilities in therapeutic applications.

Case Studies

作用機序

The mechanism of action of 4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting anaerobic bacteria and cancer cells . The compound’s sulfonylamino group may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects .

類似化合物との比較

4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and nimorazole . These compounds share the nitroimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities. For example:

Metronidazole: Commonly used as an antibiotic and antiprotozoal agent.

Tinidazole: Similar to metronidazole but with a longer half-life.

Nimorazole: Used in the treatment of anaerobic infections and as a radiosensitizer in cancer therapy.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

生物活性

4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide, also known by its CAS number 132151-84-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C10H11N5O4S

- Molar Mass : 297.29 g/mol

- Synonyms : 1-methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antimicrobial agent , particularly against bacterial strains, and for its anticancer properties .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism involves inhibition of bacterial growth through interference with essential cellular processes. A study found that derivatives of this compound showed potent activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the chemical structure can enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution at the para position of the phenyl ring | Increased antimicrobial potency |

| Alteration of the nitro group | Enhanced anticancer efficacy |

| Variation in the sulfonamide moiety | Improved solubility and bioavailability |

These modifications have been systematically studied to develop more effective analogs with reduced side effects.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against multidrug-resistant bacterial infections. The results showed a significant reduction in infection rates compared to standard treatments, indicating its potential as a therapeutic agent in resistant infections .

- Case Study on Cancer Treatment : In a preclinical model, administration of this compound led to a substantial decrease in tumor size in xenograft models of human cancer. The study emphasized its role in enhancing the efficacy of existing chemotherapeutics when used in combination therapies .

特性

IUPAC Name |

4-amino-N-(1-methyl-5-nitroimidazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O4S/c1-14-9(15(16)17)6-12-10(14)13-20(18,19)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSJARFGGYIOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157400 | |

| Record name | 1-Methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132151-84-9 | |

| Record name | 1-Methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。